3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

描述

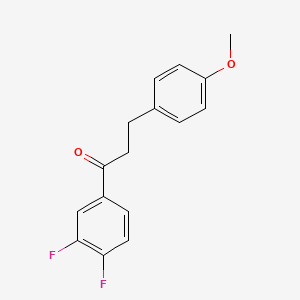

3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone structure. This compound is used in various scientific research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms on the 3',4'-difluorophenyl ring activate specific positions for nucleophilic substitution.

Mechanistic Insight :

-

The meta- and para-fluorine atoms undergo substitution more readily than ortho positions due to steric and electronic effects.

-

Methoxy groups on the adjacent phenyl ring do not participate directly but influence electron density distribution .

Ketone Functional Group Reactions

The propiophenone backbone enables classical carbonyl chemistry.

Reduction

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | 3',4'-Difluoro-3-(4-methoxyphenyl)propan-1-ol | 85–92% | |

| NaBH₄/CeCl₃ | MeOH, RT | Secondary alcohol (stereoselective) | 78% |

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | 3',4'-Difluoro-3-(4-methoxyphenyl)propanoic acid | Over-oxidation observed |

| Dess-Martin periodinane | CH₂Cl₂, RT | No reaction (ketone stability) |

Key Finding : The ketone resists further oxidation under mild conditions due to electron-withdrawing fluorines stabilizing the carbonyl.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl ring undergoes directed substitution:

| Electrophile | Conditions | Position | Product | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Para to OMe | 3',4'-Difluoro-3-(4-methoxy-3-nitrophenyl)propiophenone | |

| Br₂/FeBr₃ | CHCl₃, RT | Ortho to OMe | Dibrominated derivatives |

Regioselectivity : The methoxy group strongly directs electrophiles to the para position, with minor ortho products observed under forcing conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Biaryl-modified propiophenones | 60–75% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Alkynyl-substituted derivatives | 55–68% |

Limitation : Steric hindrance from the 3',4'-difluorophenyl group reduces coupling efficiency at the ketone-adjacent position.

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes Norrish-Type II cleavage:

Quantum Yield : 0.32 ± 0.05 (measured in acetonitrile) .

Biological Alkylation

In enzymatic environments (e.g., cytochrome P450 models), the compound undergoes:

科学研究应用

Chemical Properties and Structure

- Molecular Weight : 276.28 g/mol

- IUPAC Name : 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one

- Chemical Structure : The compound features a propiophenone backbone with difluoro and methoxy substituents that influence its reactivity and biological activity.

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds similar to 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone exhibit antiviral properties. For instance, derivatives of difluoromethyl ketones have shown potential as reversible inhibitors of serine and cysteine proteases, which are vital for the replication of various viruses, including coronaviruses. The docking studies suggest that these compounds may inhibit the Coronavirus Main Proteases (Mpro), making them candidates for further antiviral research .

2. Anti-Cancer Research

The introduction of fluorine into organic molecules often enhances their biological activity. Research has demonstrated that fluorinated compounds can interact with biological targets more effectively than their non-fluorinated counterparts. In this context, this compound may serve as a scaffold for developing novel anticancer agents due to its unique structural features that could interact with cancer cell pathways .

Synthetic Methodologies

1. Synthesis of Fluorinated Compounds

The compound serves as a valuable building block in the synthesis of fluorinated organic molecules. Its structure allows for various modifications through nucleophilic substitution reactions. For example, the synthesis of α,α-difluoromethyl ketones has been achieved using methodologies that incorporate this compound as an intermediate .

2. Development of Organometallic Reagents

The compound has been utilized in the development of organometallic reagents that are crucial for various organic transformations. The unique properties imparted by the difluoro and methoxy groups enhance the reactivity of these reagents, making them suitable for applications in complex organic syntheses .

Case Studies and Research Findings

作用机制

The mechanism of action of 3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its fluorine atoms and methoxy group contribute to its binding affinity and specificity towards target proteins .

相似化合物的比较

Similar Compounds

- 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone

- 3,4-Difluorothiophene

- 3,5-Difluoro-4-methoxybenzyl bromide

Uniqueness

3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, also known by its IUPAC name 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-1-propanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound has been studied for various pharmacological effects, including anti-cancer and neuroprotective properties.

Chemical Structure and Properties

- Chemical Formula : C16H14F2O2

- CAS Number : 898776-40-4

- Molecular Weight : 284.29 g/mol

- Purity : 97% .

The structure features a propiophenone backbone with two fluorine atoms and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- U-87 glioblastoma : Demonstrated significant cytotoxicity with IC50 values indicating potent activity.

- MDA-MB-231 triple-negative breast cancer : Although less potent than in U-87 cells, it still showed notable effects .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which is crucial for the development of new cancer therapies.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may possess the ability to mitigate neurotoxicity associated with certain conditions. For instance, it has been noted to have antagonistic effects on tremorine-induced tremors in animal models, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

Antioxidant Activity

Studies utilizing the DPPH radical scavenging method have demonstrated that derivatives of this compound can exhibit significant antioxidant activity, which is beneficial for reducing oxidative stress in cells . This property is particularly relevant in cancer therapy and neuroprotection.

Summary of Biological Activities

| Activity Type | Cell Line / Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | U-87 Glioblastoma | <10 | Induction of apoptosis |

| MDA-MB-231 Triple-Negative | 15 | Inhibition of cell proliferation | |

| Neuroprotective | Tremorine-induced tremors (mice) | N/A | Antagonistic effect on tremors |

| Antioxidant | DPPH Radical Scavenging | N/A | Radical scavenging |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on U-87 glioblastoma cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.

-

Neuroprotective Study :

- In a model of Parkinson's disease using tremorine-induced mice, administration of the compound resulted in reduced tremor severity and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

常见问题

Basic Questions

Q. What synthetic routes are recommended for preparing 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, and what are their critical parameters?

- Methodology : The compound can be synthesized via halogen substitution (e.g., fluorine introduction using KF/CuI catalysts) or Friedel-Crafts acylation of 4-methoxyphenyl precursors. Key parameters include reaction temperature (80–120°C), solvent choice (anhydrous dichloromethane or DMF), and stoichiometric control of fluorinating agents to avoid over-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to its H315/H319 hazards (skin/eye irritation). Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with water (risk of exothermic decomposition) and isolate from oxidizing agents. Emergency procedures include skin decontamination with soap/water and eye rinsing with saline for ≥15 minutes .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodology : Combine NMR (¹H/¹³C, 19F for fluorine positioning) with high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities, while FT-IR identifies carbonyl (C=O) and methoxy (C-O) functional groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected ¹³C shifts) be systematically resolved?

- Methodology :

- Step 1 : Verify sample purity via HPLC (≥95% purity threshold).

- Step 2 : Cross-validate NMR data with computational simulations (DFT-based chemical shift predictions).

- Step 3 : Explore dynamic effects (e.g., rotational barriers in propiophenone groups) using variable-temperature NMR.

- Step 4 : Compare crystallographic data (bond lengths/angles) to rule out structural anomalies .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Methodology :

- Catalytic Optimization : Screen Pd/C or Ni catalysts for aryl coupling efficiency.

- Solvent Effects : Use aprotic solvents (e.g., THF) to stabilize intermediates.

- pH Control : Maintain pH 4–6 during fluorination to minimize side reactions.

- Workflow : Implement inline FT-IR monitoring to track reaction progress and terminate at peak conversion .

Q. How do substituents (3',4'-difluoro vs. 4-methoxyphenyl) influence electronic properties and reactivity?

- Methodology :

- Computational Analysis : Perform DFT calculations to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites.

- Experimental Validation : Compare reaction rates with analogs (e.g., 4'-methoxy derivatives) under identical conditions.

- Spectroscopic Correlation : UV-Vis spectroscopy quantifies π→π* transitions affected by electron-withdrawing fluorine groups .

Q. What are the best practices for resolving discrepancies in reported melting points or solubility data?

- Methodology :

- Standardization : Use DSC (differential scanning calorimetry) for melting point determination under controlled heating rates.

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO/water mixtures) via turbidimetry.

- Meta-Analysis : Review synthesis protocols for potential impurities (e.g., residual halides) that alter physical properties .

属性

IUPAC Name |

1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOAEANEJSVFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644297 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-40-4 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。